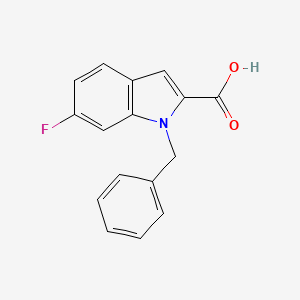

1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their wide range of chemical and biological properties . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecular formula of “this compound” is C16H12FNO2 . The molecular weight of this compound is 269.27 .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .作用機序

Target of Action

The primary target of 1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid is the HIV-1 integrase , a key enzyme in the life cycle of the HIV-1 virus . Indole derivatives, including this compound, have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

This compound inhibits the strand transfer of the HIV-1 integrase . The indole nucleus of the compound is observed to chelate with two Mg^2+ ions within the active site of the integrase . This interaction impairs the ability of the virus to integrate its genetic material into the host cell’s DNA, effectively inhibiting viral replication .

Biochemical Pathways

It is known that indole derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The lipophilicity and water solubility of indole derivatives can influence their bioavailability .

Result of Action

The primary result of the action of this compound is the inhibition of HIV-1 integrase, leading to a decrease in viral replication . This can potentially lead to a decrease in the viral load in HIV-infected individuals.

実験室実験の利点と制限

1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and can be easily stored and handled. In addition, it is highly soluble in polar solvents such as methanol, ethanol, and DMSO. However, this compound also has some limitations. It is not very stable and can decompose over time. In addition, its effects are relatively short-lived and it can be rapidly metabolized by the body.

将来の方向性

1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid has potential applications in the treatment of a variety of medical conditions, including depression, anxiety, and inflammation. Further research is needed to better understand its mechanism of action and to develop more effective and longer-lasting formulations of the compound. Additionally, research is needed to investigate the potential synergistic effects of combining this compound with other compounds. Finally, research is needed to explore the potential applications of this compound in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

合成法

1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid can be synthesized by a four-step process. The first step involves the reaction of 6-fluoroindole with ethyl chloroformate in the presence of a base such as potassium carbonate in an aqueous solution. This reaction yields 6-fluoro-1-ethylindole-2-carboxylic acid. The second step involves the conversion of 6-fluoro-1-ethylindole-2-carboxylic acid to this compound (this compound) by reacting it with benzyl bromide in the presence of a base such as sodium hydroxide. The third step involves the conversion of this compound to its carboxylic acid form by reacting it with hydrochloric acid. The fourth and final step involves the conversion of the carboxylic acid form of this compound to its free acid form by reacting it with sodium hydroxide.

科学的研究の応用

1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid has been used in various research studies involving cancer, neuroscience, and biochemistry. In cancer research, this compound has been used to study the mechanism of action of certain anticancer drugs. In neuroscience research, this compound has been used to study the effects of certain drugs on the nervous system. In biochemistry research, this compound has been used to study the biochemical and physiological effects of certain drugs.

特性

IUPAC Name |

1-benzyl-6-fluoroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO2/c17-13-7-6-12-8-15(16(19)20)18(14(12)9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAKKTIUUULFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC3=C2C=C(C=C3)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride](/img/structure/B6344245.png)

![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride](/img/structure/B6344275.png)

![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B6344290.png)

amine hydrochloride](/img/structure/B6344296.png)

![3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344298.png)

![4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344303.png)

![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344315.png)